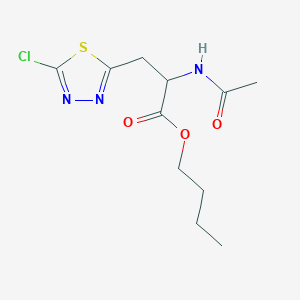

Butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate”, also known as chlorothiazolamidobutylpropanoate, is a chemical compound. It contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . For example, a new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens . Among the synthesized compounds, 2-(bis((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methylthio)methylene) malononitrile showed significant activity against S. aureus with a zone of inhibition of 35 mm at a concentration of 200 μg/mL .Physical And Chemical Properties Analysis

The molecular weight of “Butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate” is 305.78. The molecular weight of a related compound, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, is 177.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate and related compounds have been synthesized for various applications. For example, Börries Kübel (1982) discussed the synthesis of 5-acetonyl-1,2,4-thiadiazoles, which are obtained from 5-chloro-1,2,4-thiadiazoles and tert-butyl acetoacetate. These compounds are utilized as starting materials for azolylvinyl phosphates and phosphonates.

Biological Activities

- Several studies have reported the synthesis and evaluation of compounds containing the 1,3,4-thiadiazole moiety for biological activities:

- Lelyukh et al. (2023) synthesized novel 1,3,4-thiadiazole-containing 2-iminothiazolidine-4-ones and evaluated their in vitro antitrypanosomal activity.

- El-Sayed et al. (2015) conducted the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, assessing their antimicrobial and surface activities.

- Yu et al. (2014) prepared novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, identified by various spectroscopic methods.

Pharmaceutical Research

- The compound and its derivatives have been investigated in the context of pharmaceutical research:

- Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, indicating potential in cancer therapy.

- Hamama et al. (2013) synthesized certain N-substituted-2-amino-1,3,4-thiadiazoles, evaluating their antitumor and antioxidant activities.

Structural and Spectroscopic Studies

- Detailed structural and spectroscopic analysis of compounds with the 1,3,4-thiadiazole unit has been a focus of several studies:

- Ismailova et al. (2014) investigated the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, revealing insights into its molecular configuration.

Enzyme Inhibition Studies

- The 1,3,4-thiadiazole derivatives have been utilized in enzyme inhibition studies:

- Zimmermann et al. (2016) designed allosteric kidney-type glutaminase inhibitors using a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold, demonstrating significant enzyme inhibition potential.

Mecanismo De Acción

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold derivatives possess a wide range of biological activities such as anticancer/antitumor, anticonvulsant, antidiabetic, anti-inflammatory, antidepressant, antihypertensive, antiviral, antimicrobial, antioxidant, anti-leishmanial, and neuroprotective .

Direcciones Futuras

The broad and potent activity of 1,3,4-thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research could focus on the structural modifications of different thiadiazole derivatives for various pharmacological activities. The review covers advances made in the last 10 years and provides discussion on SAR .

Propiedades

IUPAC Name |

butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O3S/c1-3-4-5-18-10(17)8(13-7(2)16)6-9-14-15-11(12)19-9/h8H,3-6H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHZVCNAAJEKGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC1=NN=C(S1)Cl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)

![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)

![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2356037.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/no-structure.png)

![3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B2356044.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)